Cas no 874-35-1 (5-Methylindan)

5-Methylindan structure
5-Methylindan structure
Product Name:5-Methylindan
CAS-Nr.:874-35-1
MF:C10H12
MW:132.202282905579
MDL:MFCD04972228
CID:724495
PubChem ID:13402
Update Time:2025-06-08

5-Methylindan Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Indene,2,3-dihydro-5-methyl-
    • 5-methyl-2,3-dihydro-1H-indene
    • 5-METHYLINDAN
    • 5-Methylindane
    • 5-Methylindan1000µg
    • 2,3-Dihydro-5-methyl-1H-indene (ACI)
    • Indan, 5-methyl- (6CI, 7CI, 8CI)
    • 6-Methylindane
    • 5-Methylindan
    • MDL: MFCD04972228
    • Inchi: 1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3
    • InChI-Schlüssel: RFXBCGVZEJEYGG-UHFFFAOYSA-N
    • Lächelt: C1C(C)=CC2CCCC=2C=1

Berechnete Eigenschaften

  • Genaue Masse: 132.0939
  • Monoisotopenmasse: 132.0939
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 117
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 3.1
  • Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

  • Dichte: 0.9440
  • Siedepunkt: 204.15°C (rough estimate)
  • Flammpunkt: 74.1°C
  • Brechungsindex: 1.5336

5-Methylindan Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M313310-10mg
5-Methylindan
874-35-1
10mg
$207.00 2023-05-17
TRC
M313310-100mg
5-Methylindan
874-35-1
100mg
$1642.00 2023-05-17
A2B Chem LLC
AC15420-100mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
100mg
$214.00 2024-04-19
A2B Chem LLC
AC15420-250mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
250mg
$340.00 2024-04-19
eNovation Chemicals LLC
Y0999888-1g
5-methyl-2,3-dihydro-1H-indene
874-35-1 95%
1g
$800 2023-05-16
TRC
M313310-250mg
5-Methylindan
874-35-1
250mg
$ 3000.00 2023-09-07
Aaron
AR004N2G-50mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
50mg
$139.00 2025-02-11
Aaron
AR004N2G-100mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
100mg
$236.00 2025-02-11
Aaron
AR004N2G-250mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
250mg
$354.00 2025-02-11
Aaron
AR004N2G-1g
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
1g
$802.00 2023-12-14

5-Methylindan Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referenz
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  20 min, 45 - 50 psi, rt
Referenz
Jacobsen rearrangement. VIII. Cyclic systems; mechanism
Arnold, Richard T.; et al, Journal of the American Chemical Society, 1944, 66, 960-4

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Optically active spiranes. Part 11. Syntheses of optically active mono- to hepta-substituted 5-methyl- and 5-ethyl-2,2'-spirobiindanes and related naphthalene derivatives of known chirality and enantiomeric purity
Neudeck, Horst; et al, Monatshefte fuer Chemie, 1981, 112(6-7), 801-23

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Product class 3: cyclic allenes
Kawase, T., Science of Synthesis, 2007, 44, 395-449

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Strained Cyclic Cumulene Intermediates in Diels-Alder Cycloadditions of Enynes and Diynes
Burrell, Richard C.; et al, Journal of the American Chemical Society, 1996, 118(17), 4218-19

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Carbon tetrachloride
Referenz
Iodination and chlorination of methyl-substituted cis-bicyclo[4.3.0]nona-3,7-dienes
Anfilogova, S. N.; et al, Neftekhimiya, 1993, 33(2), 156-63

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referenz
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  18 h, rt
1.2 Reagents: Water ;  rt
Referenz
Light-Driven Metal-Free Direct Deoxygenation of Alcohols under Mild Conditions
Cao, Dawei; et al, iScience, 2020, 23(8),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide
Referenz
Anodic oxidation of α-substituted p-xylenes. Electronic and stereoelectronic effects of α-substituents in the deprotonation of alkylaromatic radical cations
Baciocchi, Enrico; et al, Journal of Organic Chemistry, 1991, 56(25), 7154-60

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Bis(π-methane) rearrangements of methyl-substituted allylbenzenes
Fasel, Jean Pierre; et al, Chimia, 1981, 35(1), 9-12

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referenz
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referenz
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referenz
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
Referenz
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
Referenz
Photochemical oxadi-π-methane rearrangement approach to [3.3.3]propellanes. Total synthesis of sesquiterpene hydrocarbon (±)-modhephene
Mehta, Goverdhan; et al, Journal of the Chemical Society, 1991, (2), 395-401

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Iron ,  Bromine Solvents: Hexane
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
Referenz
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

5-Methylindan Raw materials

5-Methylindan Preparation Products

Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz